molecular formula C22H19ClN6O2 B2397627 1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898409-91-1

1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2397627
CAS No.: 898409-91-1
M. Wt: 434.88
InChI Key: BEIUYYGOXXUGRV-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex heterocyclic compound. It contains several functional groups and rings, including a benzyl group, a phenyl group, a triazino ring, and a purine ring. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazino and purine rings could be formed through cyclization reactions . The benzyl and phenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating and -withdrawing properties of these groups would likely have a significant impact on the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups and rings. For example, the benzyl and phenyl groups might undergo electrophilic aromatic substitution reactions, while the triazino and purine rings might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, and its stability would be influenced by the electron-donating and -withdrawing properties of its functional groups .

Scientific Research Applications

Pharmacological Applications

Antidepressant and Anxiolytic Properties

  • Research on arylpiperazine derivatives of purine-2,6-diones, which share structural similarities with the given compound, has identified potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying antidepressant and anxiolytic properties. These findings suggest the potential for designing new therapeutic agents targeting these receptors (Chłoń-Rzepa et al., 2013).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

  • A study on triazino and triazolo[4,3-e]purine derivatives, related to the query compound, demonstrated significant in vitro anticancer, anti-HIV-1, and antimicrobial activities. This underscores the potential of such derivatives in developing new therapeutic agents (Ashour et al., 2012).

Chemical and Organic Synthesis Applications

Synthesis of Heterocycles

  • The synthesis and evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been explored, demonstrating the versatility of purine derivatives in generating novel heterocycles with potential biological activities (Ueda et al., 1987).

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and intended use. For example, if it were a drug, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, new synthetic routes could be developed, its physical and chemical properties could be studied in more detail, and its potential uses in fields such as medicine or materials science could be investigated .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-8-4-3-5-9-15)25-29(21(28)24-19)12-14-7-6-10-16(23)11-14/h3-11H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIUYYGOXXUGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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